BenchChemオンラインストアへようこそ!

2-(6-Methyl-1H-indazol-3-yl)ethanamine

Lipophilicity ADME Prediction Fragment-Based Drug Discovery

2-(6-Methyl-1H-indazol-3-yl)ethanamine (C10H13N3, MW 175.23) is a 3‑substituted indazole bearing a primary ethanamine side‑chain and a methyl group at the 6‑position of the bicyclic core. The indazole scaffold is a well‑established phenol bioisostere that offers enhanced lipophilicity and reduced susceptibility to phase‑I/II metabolism compared with phenolic congeners.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B11911537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-1H-indazol-3-yl)ethanamine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C=C1)CCN
InChIInChI=1S/C10H13N3/c1-7-2-3-8-9(4-5-11)12-13-10(8)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
InChIKeyJEANTXZNBJNTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methyl-1H-indazol-3-yl)ethanamine (CAS 1360892-54-1): Procurement-Grade Physicochemical & Functional Baseline


2-(6-Methyl-1H-indazol-3-yl)ethanamine (C10H13N3, MW 175.23) is a 3‑substituted indazole bearing a primary ethanamine side‑chain and a methyl group at the 6‑position of the bicyclic core. The indazole scaffold is a well‑established phenol bioisostere that offers enhanced lipophilicity and reduced susceptibility to phase‑I/II metabolism compared with phenolic congeners . The compound is supplied at ≥97 % purity for research‑use‑only applications, with its molecular architecture providing two hydrogen‑bond donors (NH2, indazole NH) and three hydrogen‑bond acceptors, which underpin its utility as a fragment or intermediate in kinase‑targeted drug discovery .

Why 2-(6-Methyl-1H-indazol-3-yl)ethanamine Cannot Be Interchanged with Its Closest Indazole‑3‑ethanamine Analogs


Within the indazole‑3‑ethanamine series, even subtle peripheral modifications produce quantifiable shifts in lipophilicity (logP), molecular weight, and hydrogen‑bonding topology that directly affect solubility, passive permeability, and target‑engagement geometry. The 6‑methyl substituent on the target compound imparts a 0.5–0.8 unit logP increase relative to the unsubstituted parent, 2-(1H‑indazol‑3‑yl)ethanamine, while simultaneously lowering molecular weight by ≈20 g/mol and reducing logP by ≈0.5 units compared with the 6‑chloro analog . Such differences are sufficient to alter early‑stage ADME profiles, fragment‑library enrichment hit rates, and the regio‑chemical trajectory of downstream derivatisation, making direct substitution without re‑optimisation a high‑risk strategy .

Quantitative Differentiation Evidence for 2-(6-Methyl-1H-indazol-3-yl)ethanamine vs. Key Comparators


Lipophilicity Advantage of 6‑Methyl Substitution vs. Unsubstituted Parent (2-(1H‑Indazol‑3‑yl)ethanamine)

The 6‑methyl group on the target compound elevates the calculated octanol‑water partition coefficient (logP) by approximately 0.5–0.8 log units relative to the unsubstituted 2-(1H‑indazol‑3‑yl)ethanamine. The parent compound exhibits an ACD/LogP of 1.06 , whereas independent database entries for the 6‑methyl derivative report logP values of ≈1.6–1.8 . This increase in lipophilicity is consistent with the addition of a single methylene unit and is expected to enhance passive membrane permeability while retaining acceptable aqueous solubility for early‑stage screening.

Lipophilicity ADME Prediction Fragment-Based Drug Discovery

Molecular Weight and Lipophilicity Reduction Compared with 6‑Chloro Analog (2-(6‑Chloro‑1H‑indazol‑3‑yl)ethanamine)

When compared with its 6‑chloro congener, 2-(6‑methyl‑1H‑indazol‑3‑yl)ethanamine offers a lower molecular weight (175.23 vs. 195.65 g/mol; Δ = –20.42 g/mol) and a computed logP that is approximately 0.5 units lower . The heavier chlorine atom (35.45 Da vs. 15.03 Da for the methyl group) accounts for the molecular‑weight penalty, while the higher electronegativity of chlorine contributes to the increased logP. These differences suggest that the methyl analog may exhibit superior aqueous solubility and a more favourable ligand‑efficiency index, both of which are critical parameters in fragment‑based screening and early lead optimisation.

Physicochemical Profiling Lead Optimisation Solubility Enhancement

Privileged Scaffold for Kinase Inhibitor Design: 6‑Methyl‑1H‑indazol‑3‑yl Pharmacophore Occurrence

The 6‑methyl‑1H‑indazol‑3‑yl motif appears in disclosed kinase inhibitors, most notably as a component of the covalent MKK7 inhibitor MKK7‑COV‑3 (N‑[3‑(6‑methyl‑1H‑indazol‑3‑yl)phenyl]prop‑2‑enamide) which co‑crystallises with the MAP2K7 C276S mutant (PDB 5Z1D) [1]. The 3‑ethanamine side‑chain of the target compound provides a primary amine handle that can be directly elaborated into acrylamide warheads, amide‑linked extensions, or sulfonamide capping groups without requiring additional deprotection or functional‑group interconversion steps. In contrast, the regioisomeric 2‑(1H‑indazol‑6‑yl)ethanamine (MW 161.20) lacks the 3‑position ethanamine vector that aligns the amine toward the kinase hinge‑region, making it less directly applicable to type‑I/II kinase inhibitor design where the 3‑position substitution is critical for hinge binding [2].

Kinase Inhibition Fragment-Based Screening Medicinal Chemistry

Indazole Bioisosteric Advantage Over Phenol‑Based Building Blocks: Quantitative logP and Metabolic Stability Comparison

The indazole ring is a recognised phenol bioisostere that provides increased lipophilicity and reduced susceptibility to phase‑I (CYP‑mediated oxidation) and phase‑II (glucuronidation/sulfation) metabolism relative to phenol‑containing fragments . For 2‑(6‑methyl‑1H‑indazol‑3‑yl)ethanamine, the indazole core contributes a calculated logP of ≈1.6–1.8, whereas a hypothetical phenolic analog (e.g., a 3‑(2‑aminoethyl)‑4‑methylphenol) would be expected to exhibit a logP approximately 1.0–1.5 units lower and undergo rapid glucuronidation of the phenolic –OH group. This bioisosteric replacement strategy is widely exploited in fragment‑based drug discovery to improve the drug‑likeness of hit compounds while retaining key hydrogen‑bonding interactions with target proteins.

Bioisosterism Metabolic Stability Fragment Library Design

High-Value Application Scenarios for 2-(6-Methyl-1H-indazol-3-yl)ethanamine Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Library Design Requiring Defined logP Gradients

The 0.5–0.8 unit logP increase conferred by the 6‑methyl group, relative to the unsubstituted parent, places 2‑(6‑methyl‑1H‑indazol‑3‑yl)ethanamine in a sweet spot for fragment libraries that require incremental lipophilicity steps for SAR exploration. Procurement teams building rule‑of‑three compliant fragment collections can use the methyl analog to populate a logP range of 1.6–1.8, complementing the parent (logP ≈ 1.0) and creating a three‑point lipophilicity gradient when combined with the 6‑chloro analog (logP ≈ 2.3) .

Synthesis of Type‑I and Type‑II Kinase Inhibitor Libraries via Primary Amine Derivatisation

The 3‑position ethanamine provides a versatile primary amine handle suitable for direct acylation, sulfonylation, reductive amination, or acrylamide warhead installation without additional protecting‑group manipulations. This enables rapid generation of focused kinase‑inhibitor libraries targeting the hinge‑binding region of kinases such as MKK7 (PDB 5Z1D), TTK, PLK4, and Aurora kinases, where the 3‑substituted indazole geometry is essential for potent inhibition [1][2].

Lead Optimisation Campaigns Prioritising Low Molecular Weight and High Ligand Efficiency

With a molecular weight 20.4 g/mol lower than the 6‑chloro analog and a correspondingly lower logP, 2‑(6‑methyl‑1H‑indazol‑3‑yl)ethanamine offers a superior starting point for lead‑optimisation programs where property‑based design metrics—such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE)—are used to triage candidates. The lower MW and logP translate into higher predicted solubility, which can reduce the risk of compound aggregation and non‑specific binding in biochemical and cell‑based assays .

Bioisosteric Replacement of Phenol‑Containing Fragments in Metabolic Stability Optimisation

For projects where phenolic fragments have shown target engagement but suffer from rapid glucuronidation or sulfation, the indazole core of 2‑(6‑methyl‑1H‑indazol‑3‑yl)ethanamine serves as a direct bioisosteric replacement. The indazole NH (pKa > 12) is resistant to phase‑II conjugation, while the 6‑methyl group compensates for the loss of the phenol –OH hydrogen‑bond donor by maintaining favourable lipophilicity and π‑stacking capacity. This substitution strategy is particularly valuable in CNS and oncology programs where metabolic stability is a key determinant of in vivo efficacy .

Quote Request

Request a Quote for 2-(6-Methyl-1H-indazol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.